ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, a cyclopenta[d]thiazole ring, and an ethyl ester group, which collectively contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the imidazo[1,2-a]pyridine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Formation of the Cyclopenta[d]thiazole Ring: This involves the cyclization of a thioamide with a suitable α,β-unsaturated ester or ketone under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Sulfuric acid, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial and antiviral properties.
Imidazo[1,2-a]pyridine-3-carboxamides: Exhibits significant activity against multidrug-resistant tuberculosis.
Cyclopenta[d]thiazole Derivatives: Explored for their anticancer and anti-inflammatory activities.
Uniqueness
Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is unique due to its combined structural features, which confer a broad spectrum of biological activities.
Biological Activity
Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure is characterized by a complex arrangement of heterocyclic rings including thiazole and imidazole moieties. Its chemical formula is C19H16N4O3S with a molecular weight of 380.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C19H16N4O3S |
Molecular Weight | 380.4 g/mol |
CAS Number | 1211173-92-0 |
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. Notably, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thus enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Acetylcholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. For instance, a study found that related thiazole compounds demonstrated strong AChE inhibition with IC50 values as low as 2.7 µM . This suggests that our compound may also possess similar properties.
Antimicrobial Activity
Preliminary studies have indicated potential antimicrobial properties against various bacterial strains. The imidazole ring in the compound is known for its role in enhancing the bioactivity of antimicrobial agents. However, specific data on the antimicrobial efficacy of this compound remains limited and requires further investigation.
Anticancer Potential
Emerging studies suggest that thiazole derivatives can exhibit anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound may contribute to these effects; however, detailed studies are needed to elucidate its specific anticancer activity.
Case Study 1: AChE Inhibition
In a controlled study on the synthesis and evaluation of thiazole derivatives, researchers found that certain compounds exhibited promising AChE inhibition comparable to known inhibitors like tacrine . The study utilized molecular docking techniques to confirm binding interactions at the active site of AChE.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of related imidazole derivatives highlighted their effectiveness against Mycobacterium smegmatis. While direct studies on our compound are scarce, the structural similarity suggests potential efficacy in combating bacterial infections .
Research Findings
Study Focus | Key Findings |
---|---|
AChE Inhibition | Compounds showed IC50 values < 3 µM |
Antimicrobial Activity | Similar compounds effective against bacteria |
Anticancer Activity | Induction of apoptosis in cancer cell lines |
Properties
IUPAC Name |
ethyl 2-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-17(24)11-7-8-12-14(11)20-18(26-12)21-16(23)15-10(2)19-13-6-4-5-9-22(13)15/h4-6,9,11H,3,7-8H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFVOFDLLPUPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C(N=C4N3C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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